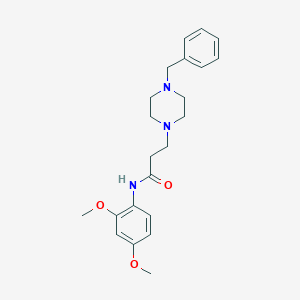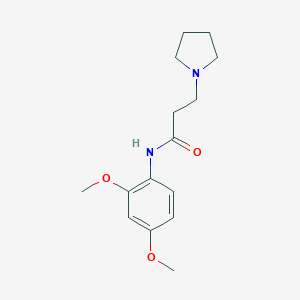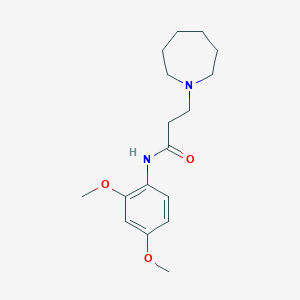![molecular formula C22H21ClN2O4S B248342 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE](/img/structure/B248342.png)
1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a naphthyloxy group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and etherification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-[(4-chlorophenyl)sulfonyl]piperazine: Known for its use in organic synthesis and pharmaceutical research.
1-chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene: Another compound with sulfonyl and phenoxy groups, used in various chemical applications. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, making each one unique in its applications and reactivity.
Propriétés
Formule moléculaire |
C22H21ClN2O4S |
|---|---|
Poids moléculaire |
444.9 g/mol |
Nom IUPAC |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C22H21ClN2O4S/c23-19-6-9-21(10-7-19)30(27,28)25-13-11-24(12-14-25)22(26)16-29-20-8-5-17-3-1-2-4-18(17)15-20/h1-10,15H,11-14,16H2 |
Clé InChI |
RTVKRNIIEHSHCF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[butyl(methyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248261.png)
![3-[benzyl(methyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248262.png)

![N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248265.png)



![ETHYL 4-[3-(2,4-DIMETHOXYANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B248269.png)


![3-[benzyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B248274.png)


![Ethyl 4-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperazine-1-carboxylate](/img/structure/B248282.png)
